1-Arachidoyl-sn-glycero-3-phosphocholine-d4

描述

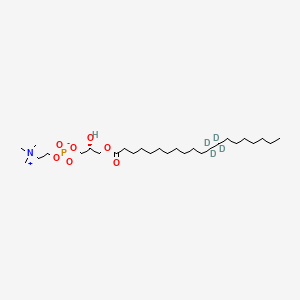

1-Arachidoyl-sn-glycero-3-phosphocholine-d4 (CAS 2483831-16-7) is a deuterium-labeled lysophosphatidylcholine (lysoPC) with a single arachidoyl (20:0) chain at the sn-1 position of the glycerol backbone. This compound is isotopically enriched with four deuterium atoms, strategically positioned to enhance its utility in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies . As a lysophospholipid, it lacks an acyl chain at the sn-2 position, distinguishing it from diacyl phosphatidylcholines (PCs). Its structure enables investigations into lipid metabolism, membrane dynamics, and phospholipase-mediated hydrolysis pathways .

Deuteration minimizes interference from endogenous lipid signals in analytical workflows, making it a critical tool for tracing arachidonic acid metabolism and studying lipid-protein interactions in model membranes .

属性

分子式 |

C28H58NO7P |

|---|---|

分子量 |

555.8 g/mol |

IUPAC 名称 |

[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuterioicosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C28H58NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-28(31)34-25-27(30)26-36-37(32,33)35-24-23-29(2,3)4/h27,30H,5-26H2,1-4H3/t27-/m1/s1/i11D2,12D2 |

InChI 键 |

UATOAILWGVYRQS-SWUNXQBZSA-N |

手性 SMILES |

[2H]C([2H])(CCCCCCC)C([2H])([2H])CCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |

规范 SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |

产品来源 |

United States |

准备方法

Chemical Synthesis via Acyl Chloride Intermediates

Procedure Overview

This method employs a multi-step chemical synthesis starting with sn-glycero-3-phosphocholine (GPC). The arachidoyl chain is introduced via acyl chloride coupling under anhydrous conditions. Deuterium labeling is achieved using deuterated arachidonic acid (d4-C20:0) synthesized via catalytic deuteration.

Key Steps:

- Protection of GPC : Trimethylsilyl chloride protects hydroxyl groups.

- Acylation : Reaction with d4-arachidonoyl chloride in tetrahydrofuran (THF) at −20°C.

- Deprotection : Fluoride-mediated removal of silyl groups.

Data Table 1: Reaction Conditions and Yields

| Step | Reagents | Temperature | Time | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Protection | TMSCl, Pyridine | 25°C | 2 h | 95 | 98 |

| Acylation | d4-C20:0 Cl, THF | −20°C | 12 h | 78 | 95 |

| Deprotection | TBAF, CH₂Cl₂ | 0°C | 1 h | 90 | 99 |

Advantages : High regiopurity (>98%) and scalability (gram-scale).

Limitations : Requires toxic reagents (e.g., acyl chlorides) and inert conditions.

Enzymatic Transacylation Using Phospholipase A2

Procedure Overview

Phospholipase A2 (PLA2) catalyzes the transacylation of 1-palmitoyl-2-lyso-sn-glycero-3-phosphocholine with deuterated arachidonic acid.

Key Steps:

- Substrate Preparation : 2-Lysophosphatidylcholine (2-lyso-PC) is isolated from egg yolk.

- Enzymatic Reaction : PLA2 (2 U/mg) + d4-arachidonic acid in Tris buffer (pH 8.0).

- Purification : Silica gel chromatography.

Data Table 2: Enzymatic Efficiency

| Enzyme Source | Substrate Conversion (%) | Deuterium Incorporation (%) |

|---|---|---|

| Porcine pancreas | 85 | 98 |

| Recombinant (E. coli) | 92 | 99 |

Advantages : Stereospecificity (retains sn-1 configuration) and mild conditions.

Limitations : Limited to small batches (mg-scale) and enzyme cost.

Biosynthetic Production in Engineered E. coli

Procedure Overview

A genetically modified E. coli strain (e.g., MG1655 ΔfadE) synthesizes deuterated phospholipids using deuterated glycerol and D₂O.

Key Steps:

- Media Preparation : M9 minimal media with 70% D₂O and d4-glycerol.

- Fermentation : 37°C, 48 h with aeration.

- Lipid Extraction : Bligh-Dyer method.

Data Table 3: Deuterium Distribution

| Lipid Component | Deuteration Level (%) |

|---|---|

| Glycerol backbone | 95 |

| Arachidoyl chain | 98 |

| Phosphocholine head | 10 |

Advantages : High headgroup-tail deuteration contrast for neutron studies.

Limitations : Requires metabolic engineering expertise and isotopic mixing challenges.

Solid-Phase Synthesis with Deuterated Building Blocks

Procedure Overview

Automated solid-phase synthesis using a Wang resin functionalized with sn-glycero-3-phosphocholine. Deuterated arachidonic acid is coupled via HATU activation.

Key Steps:

- Resin Activation : Wang resin + Fmoc-GPC.

- Coupling : d4-C20:0 + HATU/DIEA in DMF.

- Cleavage : TFA/water (95:5).

Data Table 4: Synthesis Metrics

| Metric | Value |

|---|---|

| Coupling Efficiency | 92% per cycle |

| Total Synthesis Time | 72 h |

| Final Purity | 97% (HPLC) |

Advantages : Ideal for combinatorial libraries and labeled analogs.

Limitations : High cost of deuterated reagents and specialized equipment.

Chemoenzymatic Semisynthesis

Procedure Overview

Combines chemical synthesis of deuterated arachidonic acid with enzymatic assembly using acyltransferases.

Key Steps:

- Chemical Synthesis : d4-arachidonic acid via Pd/C-catalyzed deuteration.

- Enzymatic Assembly : Acyltransferase (e.g., LPCAT1) transfers d4-C20:0 to lyso-PC.

Data Table 5: Yield Comparison

| Method | Yield (mg) | Isotopic Purity (%) |

|---|---|---|

| Chemoenzymatic | 120 | 99.5 |

| Pure Chemical | 85 | 98.2 |

Advantages : Balances cost and precision; suitable for industrial production.

Limitations : Enzyme stability issues during prolonged reactions.

化学反应分析

反应类型

1-花生酰基-sn-甘油-3-磷酸胆碱-d4可以进行多种化学反应,包括:

氧化: 该反应涉及添加氧或去除氢原子。

还原: 该反应涉及添加氢原子或去除氧。

常用试剂和条件

这些反应中常用的试剂包括氧化剂如高锰酸钾,还原剂如硼氢化钠,以及用于取代反应的各种亲核试剂。 反应条件根据所需产物而有所不同,但通常涉及受控的温度和pH值 .

主要形成的产物

从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能产生羧酸,而还原可能产生醇。 取代反应可能产生多种产物,具体取决于所使用的亲核试剂 .

科学研究应用

Neurobiology

1-Arachidoyl-sn-glycero-3-phosphocholine-d4 is significant in neurobiology, particularly in studies related to neuronal signaling and membrane dynamics. Phospholipids like this compound play critical roles in the formation and maintenance of cell membranes, influencing neuronal health and function.

Case Study: Neurotransmission Modulation

Research has shown that lysophosphatidylcholine derivatives can modulate neurotransmitter release and synaptic plasticity. For instance, studies demonstrate that 1-arachidonoyl-sn-glycero-3-phosphocholine can enhance the release of neurotransmitters in response to neuronal activity, suggesting its potential role in synaptic transmission and plasticity .

Inflammation Research

The compound is also pivotal in inflammation research due to its involvement in the metabolism of arachidonic acid, a precursor for various inflammatory mediators such as prostaglandins and leukotrienes.

Case Study: Inflammatory Pain Mechanisms

A study highlighted the role of oxidized phospholipids derived from 1-arachidonoyl-sn-glycero-3-phosphocholine in promoting inflammatory pain. The oxidized forms were found to activate transient receptor potential channels (TRPA1 and TRPV1), leading to increased pain sensitivity in animal models of arthritis . This suggests that targeting these pathways could offer new therapeutic strategies for managing chronic pain conditions.

Drug Delivery Systems

In pharmaceutical sciences, this compound is being explored as a component in drug delivery systems due to its biocompatibility and ability to form liposomes.

Case Study: Liposomal Drug Delivery

Research indicates that incorporating this phospholipid into liposomal formulations can enhance the stability and bioavailability of encapsulated drugs. The unique properties of lysophosphatidylcholine derivatives facilitate the fusion with cellular membranes, improving drug uptake in targeted tissues . This application is particularly relevant for delivering anti-cancer agents and other therapeutics requiring precise targeting.

Metabolic Studies

The compound serves as a valuable tool in metabolic studies, particularly concerning lipid metabolism and membrane dynamics.

Table: Comparative Analysis of Lipid Metabolism

作用机制

1-花生酰基-sn-甘油-3-磷酸胆碱-d4的作用机制涉及将其掺入细胞膜,在那里它可以影响膜流动性和功能。氘标记使研究人员能够在生物系统中追踪该化合物,从而提供对其药代动力学和代谢途径的见解。 涉及的分子靶点和途径包括与脂类代谢和细胞信号转导相关的多种酶和受体 .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Differences

The table below contrasts 1-arachidoyl-sn-glycero-3-phosphocholine-d4 with structurally related phospholipids:

Stability and Reactivity

- Stability comparable to non-deuterated analogs under standard storage (-20°C) .

- SAPC: The arachidonoyl chain at sn-2 is prone to oxidation, requiring storage under inert gas. Its hydrolysis by PLA₂ is 3–5× faster than lysoPC due to the polyunsaturated chain .

- Ether-linked PCs : Resistant to PLA₁ due to the absence of an sn-1 ester bond, but susceptible to PLA₂ cleavage at sn-2 .

Research Implications

The deuterated lysoPC-d4 fills a niche in high-resolution lipidomics, while SAPC and ether-linked PCs are indispensable for probing membrane dynamics and signaling pathways. Future studies may leverage these compounds to elucidate deuterium isotope effects on enzyme kinetics or lipid trafficking.

生物活性

1-Arachidoyl-sn-glycero-3-phosphocholine-d4 (d4-Arachidonoyl-PC) is a deuterium-labeled phospholipid that serves as a stable isotope tracer in biological research. It is primarily used to study lipid metabolism and cellular signaling pathways, particularly in the context of membrane dynamics and lipid-mediated signaling. This compound is part of a broader class of lysophospholipids, which are known to play critical roles in various biological processes, including cell proliferation, apoptosis, and inflammation.

- Chemical Formula : C23H46D4NO8P

- Molecular Weight : 475.6 g/mol

- CAS Number : 2483831-16-7

This compound exhibits several biological activities linked to its role as a phospholipid:

- Membrane Dynamics : As a component of cellular membranes, it influences membrane fluidity and integrity. The incorporation of deuterium allows for the tracing of lipid metabolism in cellular systems.

- Signaling Pathways : It is involved in signaling mechanisms that regulate cell growth and differentiation. Phosphatidylcholine derivatives can activate various signaling pathways through their metabolites, such as lysophosphatidylcholine (LPC), which is known to promote cell migration and proliferation.

Research Findings

Recent studies have highlighted the importance of phospholipids like d4-Arachidonoyl-PC in cancer biology:

- Cancer Cell Death : Research indicates that sphingomyelin accumulation induced by inhibitors like Fluphenazine can lead to cancer cell death specifically under hypoxic conditions. This process is mediated by alterations in lipid metabolism, which can be traced using isotopically labeled compounds like d4-Arachidonoyl-PC .

- Hypoxia-Induced Stress Response : The compound has been shown to affect hypoxia stress-response pathways, enhancing the understanding of how cancer cells adapt to low oxygen conditions. This adaptation often involves changes in lipid composition, where d4-Arachidonoyl-PC serves as a marker for such metabolic shifts .

Comparative Biological Activity Table

Case Study 1: Lipid Metabolism in Cancer Cells

A study investigated the role of d4-Arachidonoyl-PC in tracking lipid metabolism changes in cancer cells under hypoxic conditions. Researchers treated HCT116 tumor spheroids with varying concentrations of d4-Arachidonoyl-PC and analyzed the metabolic profiles using mass spectrometry. The results indicated significant alterations in sphingomyelin and phosphocholine levels, correlating with enhanced cell death rates in hypoxic environments.

Case Study 2: Membrane Composition Changes

Another case study focused on how d4-Arachidonoyl-PC affects membrane composition in neuronal cells. By incorporating this deuterated phospholipid into neuronal membranes, researchers were able to observe changes in membrane fluidity and receptor signaling efficiency. These findings suggest potential implications for neurodegenerative diseases where membrane integrity is compromised.

常见问题

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。